3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine
Overview
Description
3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological and industrial applications due to their unique chemical properties.
Synthetic Routes and Reaction Conditions:
From Amines: One common synthetic route involves the reaction of amines with triethyl orthoformate and sodium azide in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3).
From Nitriles: Another method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can produce a variety of tetrazole derivatives.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: Tetrazoles can undergo oxidation reactions to form corresponding oxo-tetrazoles.
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Substitution reactions can introduce various functional groups into the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxo-tetrazoles
Reduction: Amines
Substitution: Functionalized tetrazoles
Mechanism of Action
Target of Action
The primary targets of 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine are currently unknown. The compound is a derivative of tetrazole, a class of compounds known for their wide range of applications in medicinal chemistry . .
Mode of Action
Tetrazoles are known to interact with biological targets through the formation of hydrogen bonds . The tetrazole ring can act as a bioisostere for the carboxylate group, which is a common feature in bioactive compounds . .
Pharmacokinetics
The compound’s molecular weight (155.2 g/mol) and physical form (powder) suggest it may have reasonable bioavailability . .
Result of Action
Some tetrazoles have been found to exhibit cytotoxic effects , but it is unclear if this compound has similar effects.
Action Environment
The compound is stable at room temperature , suggesting it may be relatively stable under various environmental conditions.
Scientific Research Applications
3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Tetrazoles are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Tetrazole derivatives are explored for their therapeutic potential in various diseases.
Industry: They are used in the development of materials with unique properties, such as explosives and propellants.
Comparison with Similar Compounds
1-Methyl-1H-tetrazole
N-methyl-1-(1H-tetrazol-5-yl)methanamine
1H-1,2,3,4-tetrazol-5-amine
Uniqueness: 3-Methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine is unique due to its specific structural features, such as the presence of the 3-methyl group, which can influence its reactivity and biological activity compared to other tetrazole derivatives.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future advancements.
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Properties
IUPAC Name |
3-methyl-1-(2H-tetrazol-5-yl)butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-4(2)3-5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSAKIVVCZROSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NNN=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254018 | |
Record name | α-(2-Methylpropyl)-2H-tetrazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31603-07-3 | |
Record name | α-(2-Methylpropyl)-2H-tetrazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31603-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(2-Methylpropyl)-2H-tetrazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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